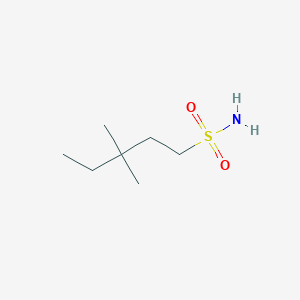
3,3-Dimethylpentane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethylpentane-1-sulfonamide is an organic compound with the CAS Number: 2022297-90-9 . It has a molecular weight of 179.28 and is typically in the form of a powder . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H17NO2S/c1-4-7(2,3)5-6-11(8,9)10/h4-6H2,1-3H3,(H2,8,9,10) . This indicates that the molecule consists of 7 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .It is stored at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.
Aplicaciones Científicas De Investigación
Sulfonamide Derivatives in Bioorganics and Medicinal Chemistry Sulfonamide derivatives have been extensively incorporated into studies, particularly in the realms of bioorganics and medicinal chemistry. Research on tautomeric behavior using spectroscopic methods, such as Fourier Transform infrared and nuclear magnetic resonance, has shown that molecular conformation or tautomeric forms are directly linked to their pharmaceutical and biological activities. This insight is crucial for understanding the interaction of these compounds with biological systems (Erturk, Gumus, Dikmen, & Alver, 2016).
Catalytic Applications and Synthesis Processes Research has also focused on the use of sulfonic acid-functionalized materials for catalytic applications. For instance, sulfonic acid-functionalized silica-coated nano-Fe3O4 particles have been developed as efficient catalysts for the synthesis of a variety of tetraketone derivatives via Knoevenagel condensation and Michael addition reactions. This highlights the potential of sulfonamide derivatives in facilitating chemical reactions, offering a sustainable and economical approach due to the reusability of the catalyst and operation under aqueous conditions (Nemati, Heravi, & Saeedi Rad, 2012).
Solvation and Desolvation Studies The ability of sulfonamide compounds to form solvates has been a topic of investigation. Studies involving sulfamerazine, an antibacterial agent, have shown its capability to form solvates with various solvents. Such studies are essential for understanding the physical and chemical properties of sulfonamide drugs and their interactions with solvents, which could have implications for their solubility, stability, and overall effectiveness (Aitipamula, Chow, & Tan, 2012).
Anion Chemosensors The development of sulfonamide and urea-based compounds as anion chemosensors demonstrates another application area. These compounds exhibit high selectivity towards specific anions, such as cyanide and fluoride, in various solvent conditions. This research provides insights into designing novel anion chemosensors, leveraging the hydrogen-bond donating capabilities of sulfonamide and urea (Hu, Cao, Huang, Chen, Wu, Xu, Liu, & Yin, 2015).
Thermochemical and Structural Studies Investigations into the structural and thermochemical properties of sulfonamide drugs, including their solvate formation capabilities, contribute significantly to the understanding of their physical and chemical behaviors. These studies aid in rationalizing factors that favor solvate formation, offering potential pathways for modifying drug formulations for enhanced efficacy and stability (Aitipamula, Chow, & Tan, 2012).
Safety and Hazards
The safety information for 3,3-Dimethylpentane-1-sulfonamide includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
3,3-dimethylpentane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2S/c1-4-7(2,3)5-6-11(8,9)10/h4-6H2,1-3H3,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJNVHKAJBWNBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CCS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-N2-[3-(diethylamino)propyl]-N4-(2,4-difluorophenyl)-1,3,5-triazine-2,4-diamine hydrochloride](/img/structure/B2667670.png)
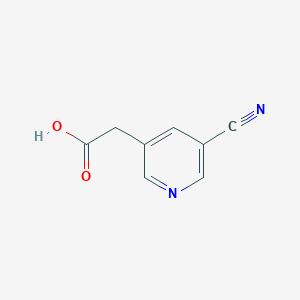
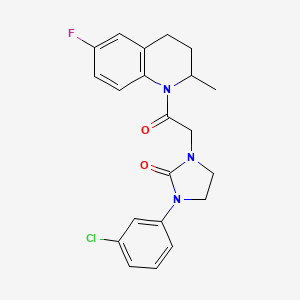
![(E)-ethyl 1-cyclohexyl-2-((3,4-difluorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2667675.png)
![2-(4-Bromobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2667681.png)
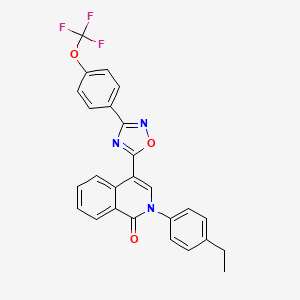
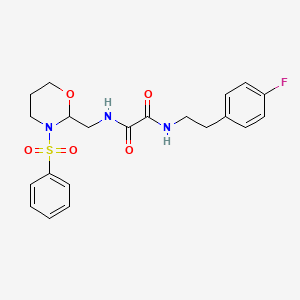
![(5R,8R,9R,10S,13S,14S)-13-methyldodecahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,4H)-dione](/img/structure/B2667684.png)

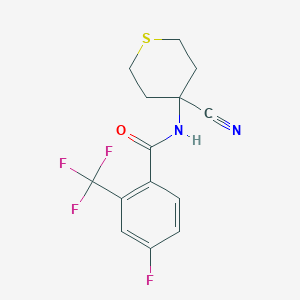
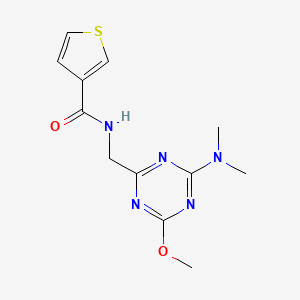

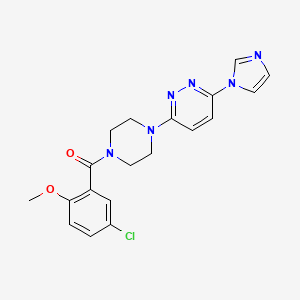
![2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2667694.png)